Cerasine

Vue d'ensemble

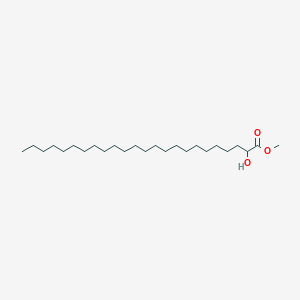

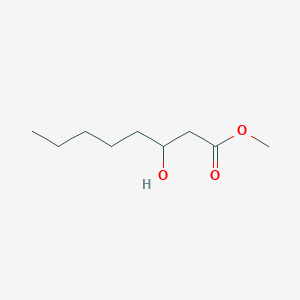

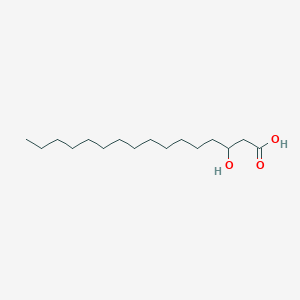

Description

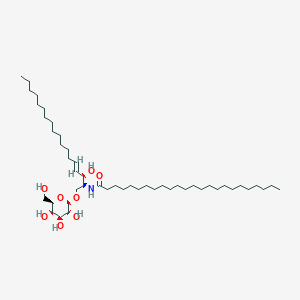

Cerasine: is a type of glycosphingolipid, specifically a galactosylceramide. It consists of a sphingosine backbone with a galactose sugar attached to the first carbon and a tetracosanoyl (24-carbon fatty acid) group attached to the nitrogen atom . This compound is a significant component of the myelin sheath in the nervous system and plays a crucial role in cell signaling and membrane structure .

Applications De Recherche Scientifique

Chemistry:

- Used as a model compound to study glycosphingolipid chemistry and enzymatic reactions involving glycosylation and acylation .

Biology:

- Plays a crucial role in the structure and function of the myelin sheath in the nervous system.

- Involved in cell signaling pathways and membrane structure .

Medicine:

- Potential therapeutic target for demyelinating diseases such as multiple sclerosis.

- Used in research to develop drugs that can modulate glycosphingolipid metabolism .

Industry:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cerasine typically involves the following steps:

Sphingosine Synthesis: Sphingosine is synthesized from palmitoyl-CoA and serine through a series of enzymatic reactions.

Galactosylation: The sphingosine is then galactosylated using UDP-galactose as the galactose donor, catalyzed by the enzyme galactosyltransferase.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Fermentation: Microbial fermentation to produce sphingosine.

Enzymatic Reactions: Enzymatic galactosylation and acylation.

Purification: The product is purified using chromatography techniques to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Cerasine can undergo oxidation reactions, particularly at the sphingosine backbone.

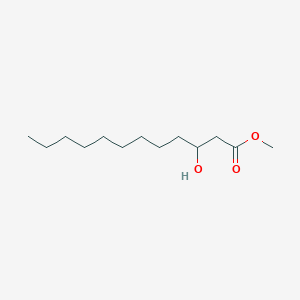

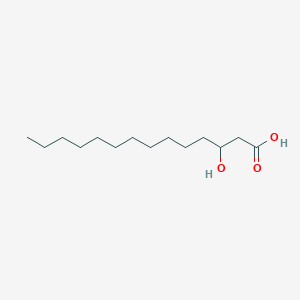

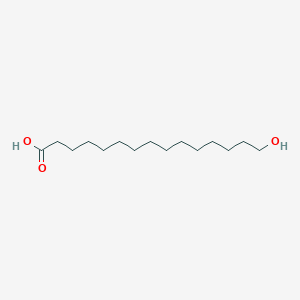

Hydrolysis: The compound can be hydrolyzed to release sphingosine, galactose, and tetracosanoic acid.

Substitution: Substitution reactions can occur at the hydroxyl groups of the galactose moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Hydrolysis: Acidic or enzymatic hydrolysis using glycosidases.

Substitution: Reagents such as acyl chlorides or anhydrides for acylation reactions.

Major Products Formed:

Oxidation: Oxidized sphingosine derivatives.

Hydrolysis: Sphingosine, galactose, and tetracosanoic acid.

Substitution: Various acylated derivatives depending on the substituent used.

Mécanisme D'action

Cerasine exerts its effects primarily through its role in cell membranes and signaling pathways. It interacts with specific receptors and enzymes involved in cell signaling, such as protein kinase C and sphingomyelinase . The compound also plays a role in the formation and maintenance of the myelin sheath, which is essential for proper nerve function .

Comparaison Avec Des Composés Similaires

- beta-D-galactosyl-N-(dodecanoyl)sphingosine

- beta-D-galactosyl-N-(hexacosanoyl)sphingosine

- beta-D-galactosyl-N-(nervonoyl)sphingosine

- beta-D-galactosyl-N-(nonadecanoyl)sphingosine

- beta-D-galactosyl-N-(tricosanoyl)sphingosine

Uniqueness: Cerasine is unique due to its specific fatty acid chain length (24 carbons), which influences its physical properties and biological functions. This specific structure allows it to play a distinct role in the myelin sheath and cell signaling compared to other glycosphingolipids with different fatty acid chain lengths .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45-,46-,47+,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQRWMRXUOPCLD-HIIAJUEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H93NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

812.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-13-0 | |

| Record name | Kerasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes cerasine structurally different from phrenosine, another major cerebroside?

A1: While both are galactocerebrosides, this compound differs from phrenosine only in the fatty acid chain. This compound contains a saturated fatty acid (lignoceric acid), while phrenosine contains an alpha-hydroxy fatty acid (cerebronic acid). [] This subtle difference leads to distinct physical properties, including variations in their lamellar structures as revealed by X-ray diffraction studies. []

Q2: How does the structure of this compound affect its organization within cell membranes?

A2: X-ray diffraction studies reveal that this compound molecules arrange themselves in layered structures called lamellae. [] The specific arrangement of these lamellae, influenced by temperature, determines the spacing between the layers. Interestingly, this compound exhibits a simpler lamellar structure compared to phrenosine, with fewer distinct phases observed across a temperature range. []

Q3: Does this compound play a role in the immune response to brain tissue?

A3: While this compound itself doesn't appear to be a strong immunogen, it is a key component of the larger group of "brain-specific" lipids. [, ] Early research found that antisera generated against brain tissue often reacted with brain extracts from various species, a phenomenon attributed to the presence of shared lipid antigens. []

Q4: What is the significance of auxiliary lipids like lecithin and cholesterol in the context of this compound's immunological activity?

A4: Although this compound and other glycosphingolipids can act as haptens (small molecules that can elicit an immune response when attached to a larger carrier molecule), they require auxiliary lipids like lecithin and cholesterol for optimal antibody binding in complement fixation assays. [] This suggests that the organization and presentation of this compound within a lipid bilayer are crucial for its recognition by antibodies. []

Q5: What are the implications of the varying reactivity of anti-brain sera with this compound?

A5: Research has demonstrated that not all anti-brain sera react equally with this compound, even when those sera react strongly with total brain white matter lipids. [] This suggests that other lipid components within the brain, beyond just galactocerebrosides like this compound, can trigger an immune response. This observation underscores the complexity of the brain's lipid composition and its role in immune reactions. []

Q6: How does the study of this compound contribute to our understanding of diseases?

A6: this compound accumulation is a hallmark of Gaucher's disease, a genetic disorder characterized by the deficiency of the enzyme glucocerebrosidase. [] This deficiency disrupts the normal breakdown of glucocerebrosides, leading to their accumulation in various organs, particularly the spleen, liver, and bone marrow. [] Understanding the biochemical pathways and structural properties of this compound can contribute to developing therapies for Gaucher’s disease and other lipid storage disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)